2-Amino-4-fluoro-5-methoxybenzoic acid
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Overview
Description
2-Amino-4-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid typically involves the introduction of functional groups onto a benzoic acid derivative. One common method includes the nitration of 4-fluoro-5-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by reduction using agents like tin(II) chloride or iron powder in acidic medium .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nitrating Agents: Nitric acid and sulfuric acid for nitration.
Reducing Agents: Tin(II) chloride or iron powder in acidic medium for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Amino-4-fluoro-5-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methoxy group can influence its solubility and bioavailability . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Amino-2-fluoro-5-methoxybenzoic acid: Similar structure but with different positioning of the amino group.
2-Amino-5-methoxybenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Amino-4-methoxybenzoic acid: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness: 2-Amino-4-fluoro-5-methoxybenzoic acid is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological properties. The fluorine atom can enhance its stability and binding affinity, while the methoxy group can improve its solubility and overall pharmacokinetic profile .
Properties
IUPAC Name |
2-amino-4-fluoro-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKEEYUZLEIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637347-90-1 |
Source
|
Record name | 2-amino-4-fluoro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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